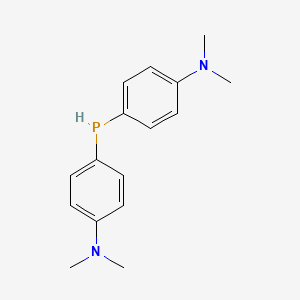

4,4'-Phosphinediylbis(N,N-dimethylaniline)

Descripción

Evolution and Impact of Organophosphorus Ligands in Modern Chemistry

Organophosphorus chemistry, the study of organic compounds containing phosphorus, has become a cornerstone of modern science. sigmaaldrich.com These compounds are defined by a vast diversity in structure and reactivity, owing to phosphorus's ability to exist in various oxidation states and coordination environments. sigmaaldrich.comresearchgate.net Historically, the field gained momentum through the synthesis of compounds for applications ranging from agriculture to chemical warfare agents. sigmaaldrich.com However, its most profound impact in recent decades has been in the realm of catalysis. researchgate.netnih.gov

The development of organophosphorus ligands, particularly phosphines (compounds with a σ³λ³ phosphorus center), has revolutionized transition-metal catalysis. taylorandfrancis.com Phosphines act as "soft" σ-donating ligands that coordinate to metal centers, stabilizing them and modulating their reactivity and selectivity. taylorandfrancis.com The electronic and steric properties of a phosphine (B1218219) ligand can be precisely tuned by changing the substituents on the phosphorus atom. Electron-rich phosphines, for instance, generally increase the rate of oxidative addition, a key step in many catalytic cycles, making them highly effective for challenging cross-coupling reactions. researchgate.net This has led to the creation of a vast library of ligands, enabling previously difficult or impossible chemical transformations and underpinning Nobel Prize-winning technologies like olefin metathesis and cross-coupling reactions.

The N,N-Dimethylaniline Moiety in Functional Molecular Design

The N,N-dimethylaniline unit is an important building block in the design of functional organic molecules. sigmaaldrich.com As a derivative of aniline (B41778) with two methyl groups on the nitrogen atom, it acts as a potent electron-donating group. glpbio.com This property stems from the lone pair of electrons on the nitrogen atom, which can engage in p-π conjugation with the attached aromatic ring, increasing its electron density. glpbio.com

This strong electron-donating character makes the N,N-dimethylaniline moiety a key component in a wide range of functional materials. It is a classic precursor in the synthesis of triarylmethane dyes, such as malachite green and crystal violet. sigmaaldrich.com In materials science, it is incorporated into molecules designed for non-linear optics and as electron-donor units in charge-transfer complexes for organic electronics. chemrxiv.org When integrated into a larger molecular framework, such as a phosphine ligand, the N,N-dimethylaniline group can significantly influence the electronic properties of the entire molecule, enhancing its nucleophilicity or its ability to stabilize electron-deficient metal centers in catalytic applications. nih.govchemicalbook.com

Strategic Importance of 4,4'-Phosphinediylbis(N,N-dimethylaniline) in Contemporary Chemical Research

4,4'-Phosphinediylbis(N,N-dimethylaniline) is a tertiary phosphine that holds strategic importance due to its unique electronic structure. As a triarylphosphine, it possesses a central phosphorus atom bonded to two 4-(dimethylamino)phenyl groups and one hydrogen atom. The presence of two strongly electron-releasing N,N-dimethylaniline substituents makes this an exceptionally electron-rich phosphine ligand.

While specific research on 4,4'-Phosphinediylbis(N,N-dimethylaniline) itself is not extensively documented in mainstream literature, its value can be inferred from the well-established principles of ligand design and the performance of structurally analogous compounds.

Enhanced Catalytic Activity: Electron-rich phosphines are known to be superior ligands for many catalytic processes, particularly palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net They accelerate the rate-limiting oxidative addition step, especially with less reactive substrates like aryl chlorides. Ligands incorporating the (4-dimethylaminophenyl)phosphine motif, such as (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine (Amphos), have demonstrated high efficacy in Suzuki, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.comtcichemicals.com Therefore, 4,4'-Phosphinediylbis(N,N-dimethylaniline) is anticipated to be a highly effective ligand, forming catalytically active complexes with transition metals like palladium. sigmaaldrich.commdpi.com

Nucleophilic Organocatalysis: Beyond transition-metal catalysis, electron-rich phosphines can act as potent nucleophilic catalysts on their own. researchgate.netnih.gov Studies have shown that triarylphosphines with electron-donating substituents, such as methoxy (B1213986) groups, outperform standard triphenylphosphine (B44618) in reactions like the oxa-Michael addition. researchgate.netchemicalbook.com The superior electron-donating ability of the two dimethylamino groups in 4,4'-Phosphinediylbis(N,N-dimethylaniline) suggests it would be an even more active catalyst for such transformations.

Synthesis and Precursor Potential: The synthesis of such a ligand would likely follow established routes for creating P-C bonds. A common method involves the reaction of a phosphorus halide, such as phosphorus trichloride (B1173362) or a chlorophosphine, with a lithiated or Grignard reagent derived from N,N-dimethylaniline. lew.ronih.gov The resulting compound can serve as a precursor to other valuable chemical species. For instance, its oxidized form, bis[4-(dimethylamino)phenyl]phosphinic acid, is a known compound, indicating the stability of the core chemical scaffold.

The strategic value of 4,4'-Phosphinediylbis(N,N-dimethylaniline) lies in its potential as a high-performance ligand that combines the versatile coordinating ability of a phosphine with the powerful electron-donating properties of two N,N-dimethylaniline moieties, promising enhanced reactivity in both organometallic and organocatalytic applications.

Data Tables

Table 1: Properties of Structurally Related (4-Dimethylaminophenyl)phosphine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-(Dimethylamino)phenyldiphenylphosphine | 739-58-2 | C20H20NP | 305.35 | Solid | 151-154 |

| Bis(di-tert-butyl)-4-dimethylaminophenylphosphine (Amphos) | 932710-63-9 | C16H28NP | 265.37 | Crystal | 57-61 |

| Bis[4-(dimethylamino)phenyl]phosphinic acid | 7439-52-3 | C16H21N2O2P | 304.32 | Solid | Not Available |

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H21N2P |

|---|---|

Peso molecular |

272.32 g/mol |

Nombre IUPAC |

4-[4-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline |

InChI |

InChI=1S/C16H21N2P/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12,19H,1-4H3 |

Clave InChI |

QADGMTMQPJGHQE-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC=C(C=C1)PC2=CC=C(C=C2)N(C)C |

Origen del producto |

United States |

Synthetic Methodologies for 4,4 Phosphinediylbis N,n Dimethylaniline and Analogous Systems

Precursor Synthesis: Refined Approaches to 4-(N,N-Dimethylamino)phenyl Derivatives

The synthesis of the target phosphine (B1218219) fundamentally relies on the efficient production of its N,N-dimethylaniline-based building blocks. Research has focused on optimizing the N-alkylation of aniline (B41778) and developing streamlined one-pot strategies.

Catalytic Alkylation of Aniline for Dimethylaminoaryl Building Blocks

The N,N-dimethylation of aniline is a cornerstone industrial process, with methodologies optimized for high conversion and selectivity. Both liquid-phase and gas-phase processes are employed. In the liquid-phase method, aniline is treated with an excess of methanol (B129727) in an autoclave, often using sulfuric acid as a catalyst at temperatures around 210-225°C and high pressure (3-3.3 MPa). nih.gov The use of proper excess methanol can drive the reaction to completely form N,N-dimethylaniline. nih.gov

Gas-phase methods offer advantages such as continuous operation and higher product purity. nih.gov These processes involve passing a mixed vapor of aniline and methanol over a solid catalyst at elevated temperatures. nih.govlookchem.com A variety of catalysts have been developed to improve efficiency and selectivity, with reaction conditions being key variables. For instance, using β zeolite molecular sieves, optimal conditions were found to be 240°-250°C with an aniline to methanol molar ratio of 1:3, achieving an aniline conversion greater than 99% and selectivity for N,N-dimethylaniline (NNDMA) over 86%. lookchem.com Other catalytic systems include aluminosilicates, which may also produce C-alkylated byproducts, and catalysts based on pelleted alumina, noted for high activity and long service life. lookchem.com

Modern approaches also utilize dimethyl carbonate (DMC) as a green methylating agent, which can be effective at lower temperatures than methanol. organic-chemistry.orgacs.org Studies comparing methanol and DMC over Zn-Co ferrite (B1171679) catalysts found that while DMC is active at lower temperatures, methanol can offer superior selectivity for N-methylaniline (NMA) under certain conditions, highlighting the trade-offs between reagents. organic-chemistry.org

Table 1: Selected Catalytic Systems for the Synthesis of N,N-Dimethylaniline This table is interactive. Users can sort columns by clicking on the headers.

| Alkylating Agent | Catalyst System | Temperature (°C) | Pressure (MPa) | Aniline Conversion (%) | NNDMA Yield/Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Methanol | Sulfuric Acid | 210-215 | 3.0-3.3 | Complete | High | nih.gov |

| Methanol | Sulfate / Glass | 320 | Atmospheric | 99.5 | 98 (Yield) | nih.gov |

| Methanol | β Zeolite | 240-250 | Atmospheric | > 99 | > 86 (Selectivity) | lookchem.com |

| Dimethyl Carbonate | None (neat) | 200 | 3.5 | - | 90 (Yield) | acs.org |

| Methanol | Raney-Ni® (in one-pot from nitrobenzene) | 170 | - | - | 98 (Yield) | researchgate.net |

| Methanol | Skeletal Cu (in one-pot from nitroarenes) | 70-100 | 1.3 (H₂) | - | Good to Excellent | nih.gov |

One-Pot Preparative Strategies for Aromatic N,N-Dimethylamines

To streamline the synthesis of N,N-dimethylaniline and its derivatives, one-pot methods starting from nitroarenes have been developed. These strategies bypass the separate isolation of the aniline intermediate. A notable process involves the direct conversion of nitrobenzene (B124822) and methanol to N,N-dimethylaniline over a Raney-Ni® catalyst. researchgate.net In this reaction, methanol serves multiple roles as a hydrogen source for the in-situ hydrogenation of the nitro group to an amine, the alkylating agent, and the solvent. researchgate.net

Alternative one-pot systems have been reported using a quenched skeletal Cu catalyst with formaldehyde (B43269) as the methylating source and H₂ gas. nih.gov This method has proven effective for a range of nitroarenes, yielding various N,N-dimethyl aniline products with good to excellent selectivity. nih.gov Furthermore, nano-Pd catalysts supported on TiO₂ have been used for the N,N-dimethylation of amines and nitro compounds with methanol under UV irradiation at room temperature, demonstrating the versatility of catalytic approaches in one-pot transformations. nih.gov

Direct Synthesis and Derivatization of the 4,4'-Phosphinediylbis Core

The construction of the central phosphine unit involves creating two phosphorus-carbon bonds, typically through phosphorylation reactions. The resulting phosphine is often air-sensitive, necessitating specialized handling techniques for its purification and isolation.

Phosphorylation Reactions for Bis(dimethylaminoaryl)phosphine Formation

The synthesis of triarylphosphines like 4,4'-Phosphinediylbis(N,N-dimethylaniline) can be achieved through several established routes. A primary and highly effective method involves the reaction of a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃), with an organometallic reagent derived from the aryl precursor. For this specific target, 4-bromo-N,N-dimethylaniline or 4-chloro-N,N-dimethylaniline would first be converted into an aryllithium or Grignard reagent. nih.gov The subsequent reaction of two equivalents of this organometallic species with PCl₃ leads to the formation of the desired bis(4-(dimethylamino)phenyl)chlorophosphine, which can be further reacted or reduced.

An alternative strategy involves the initial synthesis of the corresponding phosphine oxide, followed by a reduction step. Phosphine oxides are generally more stable and easier to handle than their phosphine counterparts. A modern approach for phosphine oxide synthesis is the visible-light-mediated α-phosphorylation of N-aryl tertiary amines. nih.gov In a typical procedure, N,N-dimethylaniline can be reacted with a secondary phosphine oxide in the presence of an activating agent like N-ethoxy-2-methylpyridinium tetrafluoroborate (B81430) and irradiated with a blue LED lamp to yield the phosphine oxide product. nih.gov

Once the phosphine oxide, such as bis[4-(dimethylamino)phenyl]phosphinic acid, is formed, it must be reduced to the corresponding phosphine. rsc.org A plethora of reducing agents has been developed for this transformation, which is crucial for accessing both achiral and chiral phosphines. researchgate.net Silanes are among the most common and effective reagents. Systems like tetramethyldisiloxane (TMDS) in the presence of a catalyst such as titanium(IV) isopropoxide [Ti(Oi-Pr)₄] or indium(III) bromide (InBr₃) can efficiently reduce various tertiary phosphine oxides. organic-chemistry.orgchemicalbook.com Other methods employ reagents like lithium aluminum hydride or use specific phosphoric acid esters as catalysts for silane-based reductions, offering high chemoselectivity. organic-chemistry.org

Advanced Purification and Isolation Techniques for Air-Sensitive Phosphines

Triarylphosphines are frequently sensitive to atmospheric oxygen, which can readily oxidize the phosphorus(III) center to a phosphine oxide. researchgate.net Consequently, their manipulation, purification, and storage require rigorous air-free techniques. rsc.org The two most prevalent methods for handling these compounds are the use of a glovebox or a Schlenk line. rsc.orgresearchgate.net

A glovebox provides an inert atmosphere (typically nitrogen or argon) where standard laboratory operations like filtration and weighing can be performed without exposure to air. acs.org For work on a Schlenk line, glassware is connected to a dual-manifold system that allows for cycling between vacuum and an inert gas supply. researchgate.netgoogle.com This "evacuate-refill" cycle, typically repeated three times, effectively removes air from the reaction vessel. rsc.org

Purification of air-sensitive phosphines often involves techniques adapted for inert-atmosphere work:

Solvent Degassing: Solvents must be freed of dissolved oxygen before use. This is commonly achieved by bubbling an inert gas through the liquid or, more thoroughly, by subjecting the solvent to several "freeze-pump-thaw" cycles on a vacuum line. researchgate.netacs.org

Inert-Atmosphere Filtration: To isolate a solid product or remove solid impurities, filtration is conducted under a positive pressure of inert gas. This can be done using a cannula with a filter tip to transfer the solution away from the solid, or with specialized Schlenk filter funnels. acs.orggoogle.com

Solvent Removal: Solvents are removed under reduced pressure on the Schlenk line, with a cold trap (typically liquid nitrogen) used to collect the solvent vapor and protect the vacuum pump. google.com

Chemo- and Regioselective Synthesis Considerations

The synthesis of 4,4'-Phosphinediylbis(N,N-dimethylaniline) and its analogs requires precise control over both chemo- and regioselectivity.

Regioselectivity: The attachment of the phosphorus atom specifically at the 4-position (para) of the N,N-dimethylaniline ring is crucial. This is generally controlled by the choice of starting material. Syntheses that begin with a 4-substituted precursor, such as 4-bromo-N,N-dimethylaniline or 4-chloro-N,N-dimethylaniline, ensure that the subsequent C-P bond formation occurs at the desired position. nih.gov In direct functionalization reactions, the powerful electron-donating and ortho-, para-directing nature of the dimethylamino group strongly favors electrophilic attack or metalation at the para position, making the 4-substituted product the major isomer. nih.gov

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the alkylation of aniline, a key consideration is selectivity for N-alkylation over potential C-alkylation. lookchem.com In the phosphorylation step, chemoselectivity is critical when forming unsymmetrical phosphines, where different aryl groups are attached to the same phosphorus atom.

The synthesis of unsymmetrical triarylphosphines, which are analogues of the title compound, often relies on stepwise, selective C-P bond formations. A successful method involves the copper-catalyzed cross-coupling of a secondary phosphine (like diphenylphosphine) with an aryl iodide. researchgate.netnih.gov This approach, using a CuI catalyst and a base such as K₂CO₃ or Cs₂CO₃, tolerates a variety of functional groups and proceeds under relatively mild conditions, avoiding the use of palladium catalysts. lookchem.comresearchgate.net Such methods allow for the controlled, sequential introduction of different aryl groups to build complex and functionally diverse phosphine ligands.

Scalable and Sustainable Synthetic Routes

The industrial-scale production of 4,4'-Phosphinediylbis(N,N-dimethylaniline) and its analogs requires synthetic strategies that are not only high-yielding but also economically viable and environmentally benign. Key considerations for scalability include the availability and cost of starting materials, the simplicity of the reaction setup and workup procedures, and the potential for continuous processing. Sustainability, on the other hand, is assessed by applying the principles of green chemistry, which advocate for minimizing waste, using less hazardous chemicals, and designing energy-efficient processes. acs.orgsolubilityofthings.comnih.gov

A promising and scalable approach for the synthesis of related tertiary phosphines involves the palladium-catalyzed cross-coupling reaction between an aryl halide and a secondary phosphine. acs.orgacs.org This methodology offers a direct and versatile route to construct the crucial C-P bond. For the synthesis of 4,4'-Phosphinediylbis(N,N-dimethylaniline), this would conceptually involve the reaction of a dihalophosphine with N,N-dimethylaniline or the reaction of a secondary phosphine with a halogenated N,N-dimethylaniline derivative.

A notable example for a similar compound, di-tert-butyl-4-dimethylaminophenylphosphine, is a method that involves the low-temperature lithiation of di-tert-butylphosphine (B3029888) followed by a reaction with N,N-dimethyl-p-chloroaniline. google.com This approach is reported to produce a high yield of the desired phosphine. google.com Adapting this for 4,4'-Phosphinediylbis(N,N-dimethylaniline) could involve reacting a suitable phosphine source with two equivalents of a halogenated N,N-dimethylaniline.

Furthermore, transition-metal-free methods are gaining traction as they circumvent the use of often expensive and toxic heavy metals. One such strategy involves the nucleophilic aromatic substitution (SNAr) reaction between an activated aryl substrate and a phosphide (B1233454) nucleophile. rsc.org

The sustainability of these routes can be enhanced by adhering to green chemistry principles. acs.orgsolubilityofthings.comrroij.com This includes the use of catalysts to enable reactions under milder conditions, which reduces energy consumption. solubilityofthings.com Minimizing the use of protecting groups and derivatization steps is another key aspect, as this reduces the number of synthetic steps and the amount of waste generated. acs.org The choice of solvent is also critical, with a preference for greener alternatives or, ideally, solvent-free conditions.

Below is a comparative table of potential synthetic strategies for analogous triarylphosphine systems, evaluated for their scalability and sustainability.

| Synthetic Strategy | Reactants | Catalyst/Reagent | Scalability | Sustainability Considerations | Potential Yield |

| Palladium-Catalyzed Cross-Coupling | Aryl Halide, Secondary Phosphine | Palladium complex (e.g., Pd(OAc)2) with a phosphine ligand | High | Use of a transition metal catalyst, which may require removal from the final product. Can be optimized for high atom economy. acs.orgacs.org | Moderate to Excellent acs.org |

| Lithiation followed by Substitution | Organolithium reagent, Dihalophosphine, N,N-dimethylaniline | n-Butyllithium | Moderate to High | Requires cryogenic temperatures and strictly anhydrous conditions, which can be energy-intensive on a large scale. Generates stoichiometric lithium salt waste. google.com | High google.com |

| Grignard Reaction | Grignard Reagent (from Aryl Halide), Halophosphine | Magnesium | High | Grignard reagents are highly reactive and require careful handling. The reaction is generally robust and uses readily available starting materials. nih.gov | Good |

| Transition-Metal-Free SNAr | Activated Aryl System, Phosphide | Strong Base | Moderate | Avoids transition metals. May require harsh reaction conditions (strong base, high temperature). rsc.org | Variable |

Detailed research findings indicate that palladium-catalyzed systems using specific ligands can be highly efficient. For instance, the use of bulky phosphine ligands can enhance the catalytic activity and stability of the palladium center, allowing for lower catalyst loadings and milder reaction conditions. nih.govnih.gov The choice of the aryl halide (iodide, bromide, or chloride) also influences the reaction, with chlorides being more challenging but also more desirable from a cost perspective. acs.org

Theoretical and Computational Elucidation of 4,4 Phosphinediylbis N,n Dimethylaniline Electronic and Molecular Structures

Quantum Chemical Investigations via Density Functional Theory (DFT)

Electronic Structure Analysis and Frontier Orbital Theory (HOMO-LUMO)

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for Tris(4-dimethylaminophenyl)phosphine, including energy gap calculations and orbital visualizations, is not available in the reviewed literature. For related, electron-rich triarylphosphines, the HOMO is typically centered on the phosphorus lone pair and the π-systems of the aromatic rings, reflecting the molecule's nucleophilicity. The LUMO is generally located in the π* orbitals of the aryl groups. The energy difference between HOMO and LUMO is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. Without specific calculations, any values would be purely speculative.

Reactivity Descriptors and Electrostatic Potential Mapping

While DFT can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, specific values for Tris(4-dimethylaminophenyl)phosphine are not published. An electrostatic potential (ESP) map, which visualizes the charge distribution and predicts sites for electrophilic or nucleophilic attack, would be expected to show a region of high negative potential around the phosphorus atom, confirming its nucleophilic character. Experimental data from Mayr's Database of Reactivity Parameters provides a nucleophilicity parameter (N) of 18.39 (in dichloromethane), classifying it as a potent nucleophile. However, a corresponding computationally derived ESP map is not available.

Influence of Solvation Models on Theoretical Parameters

The impact of different solvent environments on the theoretical parameters of Tris(4-dimethylaminophenyl)phosphine has not been the subject of a specific published study. Computational solvation models, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting molecular properties in solution. These models account for the dielectric effect of the solvent, which can influence molecular geometry, electronic properties, and reactivity. Studies on other molecules show that such models are crucial for aligning theoretical predictions with experimental observations in solution, but no such comparative analysis exists for this phosphine (B1218219).

Ab Initio Calculations for Ground and Excited States

There is no evidence of published ab initio calculations, which are based on first principles without empirical parameters, for the ground or excited states of isolated Tris(4-dimethylaminophenyl)phosphine. Such calculations, including methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide highly accurate electronic energies and properties, serving as a benchmark for DFT methods.

Conformational Landscape and Stereoelectronic Effects

A detailed computational analysis of the conformational landscape of Tris(4-dimethylaminophenyl)phosphine is absent from the literature. Like other triarylphosphines, it is expected to have a propeller-like conformation. The rotation of the N,N-dimethylaniline rings around the Phosphorus-Carbon bonds would define the conformational space. The interplay between the steric bulk of the rings and the electronic interactions (stereoelectronic effects) would determine the most stable conformers and the rotational energy barriers. Studies on analogous molecules like tris(4-methylphenyl)phosphine have explored this, but a specific investigation for the dimethylamino-substituted variant has not been found.

Prediction of Spectroscopic Signatures from Computational Models

While experimental NMR data for Tris(4-dimethylaminophenyl)phosphine exists, there are no published studies that use computational models to predict its spectroscopic signatures. Methods like Time-Dependent DFT (TD-DFT) could predict its UV-Visible absorption spectrum, and Gauge-Independent Atomic Orbital (GIAO) calculations could predict its NMR chemical shifts. Comparing such predicted spectra with experimental data is a powerful tool for validating computational models and understanding the electronic transitions and chemical environment of the molecule. This type of analysis for Tris(4-dimethylaminophenyl)phosphine has not been reported.

Coordination Chemistry of 4,4 Phosphinediylbis N,n Dimethylaniline with Transition Metals

Influence of Ancillary Ligands on Metal-4,4'-Phosphinediylbis(N,N-dimethylaniline) InteractionsWithout characterized primary complexes, no research into the effects of ancillary ligands on the metal-ligand interactions is available.

Table of Mentioned Compounds

Catalytic Applications of 4,4 Phosphinediylbis N,n Dimethylaniline Metal Complexes

Homogeneous Catalysis for Organic Transformations

Metal complexes of 4,4'-Phosphinediylbis(N,N-dimethylaniline) and its derivatives have demonstrated utility in a variety of homogeneous catalytic processes, primarily driven by the electron-rich nature of the phosphorus center, which is enhanced by the dimethylamino substituents on the phenyl rings.

The electron-donating character of aminophosphine (B1255530) ligands, such as those derived from N,N-dimethylaniline, makes their palladium complexes effective catalysts for cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, is a cornerstone for the synthesis of arylamines. researchgate.netwikipedia.org The efficiency of this reaction is highly dependent on the nature of the phosphine (B1218219) ligand. While specific data for 4,4'-Phosphinediylbis(N,N-dimethylaniline) in this reaction is not extensively documented in readily available literature, the analogous N,N-bis(diphenylphosphino)aniline ligands have been synthesized and their palladium(II) complexes characterized. researchgate.netscilit.com The general success of biaryl phosphine ligands in Buchwald-Hartwig aminations suggests the potential of this class of compounds in such transformations. nih.govrsc.org For instance, the choice of a strong base and a non-polar solvent is often crucial for achieving high yields in the amination of aryl bromides. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. Palladium complexes of N,N-bis(diphenylphosphino)aniline derivatives have been investigated as pre-catalysts in Suzuki cross-coupling reactions. scilit.com In these reactions, the palladium complex facilitates the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The catalytic activity is influenced by the nature of the substituents on the phosphine ligand. For example, palladium complexes with more electron-donating t-butyl groups on the phosphine have shown higher catalytic activity in the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid. bohrium.com

The following table summarizes the application of a related palladium(II) complex in the Suzuki-Miyaura coupling reaction.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 98 |

| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 75 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 95 |

Data adapted from studies on related bis(diphenylphosphino)aniline palladium complexes.

The development of chiral phosphine ligands is paramount for enantioselective catalysis, a field crucial for the synthesis of pharmaceuticals and other bioactive molecules. nih.gov By introducing chirality into the ligand framework of 4,4'-Phosphinediylbis(N,N-dimethylaniline), it is possible to create catalysts for asymmetric transformations.

While specific chiral analogues of 4,4'-Phosphinediylbis(N,N-dimethylaniline) are not extensively reported, the broader class of chiral aminophosphine and bis(phosphine) ligands has seen significant success in asymmetric catalysis. For example, a chiral aminophosphine ligand, 6,6'-dimethoxy-2,2'-bis(diphenylphosphinoamino) biphenyl (B1667301) (DMBDPPABP), has been prepared and its rhodium complex was found to be an effective catalyst for the asymmetric hydrogenation of amidoacrylic acid and its derivatives. researchgate.net Similarly, other C2-symmetric bis(phospholane) ligands have been successfully employed in rhodium-catalyzed asymmetric hydrogenation reactions. researchgate.net The design of such chiral ligands often involves creating atropisomers of biaryl systems or incorporating chiral backbones. nih.gov These chiral ligands can induce high enantioselectivity in a variety of reactions, including hydrogenation and allylic substitution. researchgate.net

Hydrogenation: Rhodium complexes are widely used for the hydrogenation of various functional groups. The nature of the phosphine ligand plays a critical role in the activity and selectivity of these catalysts. While there is limited specific information on the use of 4,4'-Phosphinediylbis(N,N-dimethylaniline) in hydrogenation, related rhodium complexes with aminophosphine ligands have been studied. For instance, rhodium complexes of fluorinated phosphines have shown marked improvements in catalytic activity for the hydrogenation of unactivated enamines to tertiary amines. nih.gov Chiral biphenyl diphosphines have also been successfully applied in the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. nih.gov

Hydroformylation: Hydroformylation, or the oxo process, is an important industrial reaction that converts alkenes into aldehydes. units.it Rhodium complexes with phosphine ligands are the catalysts of choice for this transformation under mild conditions. bohrium.com The electronic and steric properties of the phosphine ligand influence the regioselectivity (n/iso ratio) and the rate of the reaction. rsc.org While specific studies employing 4,4'-Phosphinediylbis(N,N-dimethylaniline) in hydroformylation are scarce, the general principles suggest that its electronic properties could influence the catalytic outcome. For example, bis-phosphite and bis-phosphine ligands have been extensively evaluated in rhodium-catalyzed asymmetric hydroformylation. researchgate.net

Mechanistic Investigations of Catalytic Cycles

The mechanism of palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle consisting of oxidative addition, transmetalation (in the case of Suzuki-Miyaura) or amine coordination and deprotonation (in Buchwald-Hartwig), and reductive elimination. wikipedia.org The phosphine ligand plays a crucial role in each of these steps. The electron-rich nature of aminophosphines, like 4,4'-Phosphinediylbis(N,N-dimethylaniline), can facilitate the oxidative addition step and influence the rate of reductive elimination.

For P-N-P pincer-type ligands, which are structurally related to bis(phosphino)anilines, mechanistic studies in Stille cross-coupling have suggested the formation of a heterogeneous colloidal palladium catalyst from the initial Pd(II) pre-catalyst. nih.gov In other cases, the catalytic species is believed to be a low-coordinate, highly reactive Pd(0) complex. rsc.org The formation of palladium nanoparticles as the active catalytic species has also been observed in Suzuki coupling reactions using aminophosphine-palladium complexes. researchgate.net Detailed mechanistic studies often employ techniques like in-situ spectroscopy and kinetic analysis to identify the catalyst resting state and rate-determining step. nih.govrsc.org

Catalyst Performance Metrics: Turnover Number (TON) and Turnover Frequency (TOF)

Turnover Number (TON) and Turnover Frequency (TOF) are critical metrics for evaluating the efficiency and longevity of a catalyst. TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive, while TOF is the turnover rate per unit of time. High TON and TOF values are desirable for practical and industrial applications.

Strategies for Catalyst Recovery and Reusability

The high cost of palladium and other precious metal catalysts necessitates the development of efficient recovery and recycling strategies. For homogeneous catalysts, this can be challenging. Several approaches have been explored to address this issue.

One strategy involves the use of supported catalysts, where the phosphine ligand or the metal complex is immobilized on a solid support such as a polymer resin or silica. nih.govmdpi.com This allows for easy separation of the catalyst from the reaction mixture by filtration.

Another approach is the use of biphasic catalysis, where the catalyst resides in a phase that is immiscible with the product phase. For instance, using water-soluble phosphine ligands, such as sulfonated phosphines, allows the catalyst to be retained in an aqueous phase while the organic products are easily separated. units.it

Organic solvent nanofiltration (OSN) has also emerged as a promising technique for the recovery of homogeneous catalysts from reaction mixtures, allowing for the reuse of both the catalyst and the ligand. rsc.org Additionally, for certain catalyst systems, precipitation of the catalyst after the reaction by changing the solvent polarity can be an effective recovery method. google.com

Advanced Spectroscopic and Analytical Characterization of 4,4 Phosphinediylbis N,n Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4,4'-Phosphinediylbis(N,N-dimethylaniline) in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ³¹P NMR spectra, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the N,N-dimethylamino groups. The aromatic protons on the phenyl rings would likely appear as complex multiplets in the range of 6.5-7.5 ppm. The protons ortho to the phosphorus atom would be influenced by phosphorus-proton coupling (³J(P,H)), leading to further splitting of these signals. The protons of the N-methyl groups would be expected to appear as a sharp singlet, or potentially a doublet due to phosphorus-proton coupling, in the upfield region, typically around 2.9-3.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons would resonate in the downfield region (110-155 ppm). The carbon atoms directly bonded to the phosphorus atom (C-P) would exhibit a characteristic coupling constant (¹J(P,C)). The carbons of the N-methyl groups would be found in the aliphatic region, typically around 40 ppm.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for this compound, as it directly probes the chemical environment of the central phosphorus atom. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents. For a trivalent phosphine (B1218219) of this type, a single resonance is expected. The precise chemical shift would provide critical information about the electronic properties of the phosphinediyl bridge.

Expected NMR Data for 4,4'-Phosphinediylbis(N,N-dimethylaniline)

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | Multiplet | J(H,H), ³J(P,H) |

| ¹H (N-CH₃) | 2.9 - 3.1 | Singlet or Doublet | ⁴J(P,H) |

| ¹³C (Aromatic C-P) | 130 - 150 | Doublet | ¹J(P,C) |

| ¹³C (Aromatic C-H) | 110 - 140 | Singlet | |

| ¹³C (Aromatic C-N) | 150 - 155 | Singlet | |

| ¹³C (N-CH₃) | ~40 | Singlet |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in 4,4'-Phosphinediylbis(N,N-dimethylaniline) by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by absorptions corresponding to the vibrations of the N,N-dimethylaniline fragments. Key expected absorptions include the C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl groups (around 2800-3000 cm⁻¹). The C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the dimethylamino group would be observed around 1350 cm⁻¹. The P-C stretching vibrations are typically weaker and appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The P-C symmetric stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum, providing valuable structural information.

Expected Vibrational Frequencies for 4,4'-Phosphinediylbis(N,N-dimethylaniline)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C-N Stretch | ~1350 | FT-IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 4,4'-Phosphinediylbis(N,N-dimethylaniline) is expected to show intense absorptions in the ultraviolet region. These absorptions would arise from π-π* transitions within the aromatic rings of the N,N-dimethylaniline moieties. The presence of the phosphorus bridge might cause a slight shift in the absorption maxima compared to unsubstituted N,N-dimethylaniline. Typically, N,N-dimethylaniline exhibits absorption maxima around 250 nm and 300 nm. photochemcad.comaatbio.com

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would provide information about the excited state properties. The fluorescence of N,N-dimethylaniline itself is known to be sensitive to the solvent environment. The introduction of the phosphinediyl bridge could influence the fluorescence quantum yield and the emission wavelength.

Expected Electronic Spectral Data for 4,4'-Phosphinediylbis(N,N-dimethylaniline)

| Technique | Parameter | Expected Value |

|---|---|---|

| UV-Vis | λ_max (π-π*) | ~250 - 310 nm |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of 4,4'-Phosphinediylbis(N,N-dimethylaniline) by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing the loss of specific fragments such as methyl groups or the N,N-dimethylaniline moiety.

Electrochemical Analysis and Redox Properties

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox behavior of 4,4'-Phosphinediylbis(N,N-dimethylaniline). The N,N-dimethylaniline units are known to be electrochemically active and can be oxidized. The potential at which this oxidation occurs provides insight into the electron-donating ability of the compound. The presence of the phosphorus atom and its electronic influence on the aniline (B41778) rings would be reflected in the measured oxidation potential. The reversibility of the redox processes can also be assessed, giving information about the stability of the resulting radical cations.

Emerging Research Directions and Future Prospects for 4,4 Phosphinediylbis N,n Dimethylaniline

Rational Design of Derivatives for Enhanced Performance

The rational design of derivatives is a cornerstone of modern chemistry, allowing for the fine-tuning of a molecule's properties for specific applications. For 4,4'-Phosphinediylbis(N,N-dimethylaniline), a number of synthetic strategies could be envisioned to create a library of derivatives with tailored electronic and steric characteristics. The core structure, featuring a central phosphorus atom bonded to two electron-donating N,N-dimethylaniline moieties, provides a versatile scaffold for modification.

The synthetic versatility of phosphines allows for a range of modifications. scispace.com The nitrogen lone pairs of the dimethylamino groups significantly influence the electron density at the phosphorus center, a key factor in its coordinating and catalytic abilities. rsc.org The synthesis of related bis(aminophosphines) has been reported, suggesting that similar synthetic routes could be applicable to 4,4'-Phosphinediylbis(N,N-dimethylaniline). rsc.orgresearchgate.net

Table 1: Potential Derivative Design Strategies for 4,4'-Phosphinediylbis(N,N-dimethylaniline)

| Modification Site | Potential Substituents | Anticipated Effect on Properties |

| Phosphorus Atom | Alkyl chains, other aryl groups, chiral moieties | Alteration of steric bulk and electronic properties. thieme-connect.com Introduction of chirality for asymmetric catalysis. |

| Aromatic Rings | Electron-withdrawing or -donating groups | Modulation of the electron density on the phosphorus atom, influencing its nucleophilicity and ligand properties. psu.edu |

| Nitrogen Atoms | Different alkyl groups, incorporation into heterocyclic rings | Fine-tuning of the electron-donating capacity of the amino groups and steric environment. |

The synthesis of such derivatives would likely involve multi-step processes, potentially starting from the corresponding diarylphosphine or its precursors. researchgate.net Characterization of these new compounds would rely on standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry, with single-crystal X-ray diffraction being invaluable for elucidating their precise three-dimensional structures.

Applications in Optoelectronic Materials and Devices

Phosphine (B1218219) derivatives, particularly phosphine oxides, have emerged as important materials in the field of optoelectronics, finding use in devices like organic light-emitting diodes (OLEDs). rsc.org The electronic properties of organophosphorus compounds, including their HOMO/LUMO energy levels and charge transport characteristics, are central to their performance in these applications. researchgate.net

While no specific optoelectronic studies on 4,4'-Phosphinediylbis(N,N-dimethylaniline) have been reported, its structural features suggest potential in this area. The presence of the electron-rich N,N-dimethylaniline groups could lead to interesting photophysical properties. The study of related polythiophene derivatives has shown that the introduction of different functional groups can significantly alter their electronic and optical properties. mdpi.com Similarly, computational studies on coumarin (B35378) and triphenylamine (B166846) derivatives have demonstrated the ability to tune optoelectronic characteristics through substitution. mdpi.comchemrxiv.org

Future research could involve the synthesis of the phosphine oxide derivative, 4,4'-(Oxophosphinediyl)bis(N,N-dimethylaniline) , and the investigation of its photoluminescence and electroluminescence. Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be instrumental in predicting the electronic structure and optical properties of both the parent phosphine and its derivatives, guiding the design of new materials for optoelectronic applications. rsc.org

Role in Supramolecular Chemistry and Self-Assembly

Phosphines are recognized as valuable building blocks in the construction of complex supramolecular architectures through coordination-driven self-assembly. scispace.com Their ability to coordinate with various metal centers, combined with their defined geometries, allows for the formation of discrete molecular cages, polymers, and metal-organic frameworks (MOFs). rsc.org

The two N,N-dimethylaniline "arms" of 4,4'-Phosphinediylbis(N,N-dimethylaniline) could act as coordinating or hydrogen-bonding sites, in addition to the primary coordination site at the phosphorus atom. This multi-functionality could lead to the formation of intricate and potentially functional supramolecular structures. The self-assembly of related tris(4-aminophenyl)amine-based derivatives has been shown to result in complex three-dimensional networks driven by hydrogen bonding. mdpi.com

Investigations into the coordination chemistry of 4,4'-Phosphinediylbis(N,N-dimethylaniline) with various transition metals would be a logical first step. The resulting complexes could be characterized by techniques such as single-crystal X-ray diffraction to reveal their solid-state structures and intermolecular interactions. Such studies could uncover novel self-assembly motifs and pave the way for the development of new materials with applications in areas like molecular recognition and catalysis within confined spaces.

Contribution to Sustainable Chemistry and Energy Applications

Electron-rich phosphine ligands are crucial in many catalytic processes that are central to sustainable chemistry, including cross-coupling reactions for the efficient formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, and the development of more efficient and selective catalysts is a key goal of green chemistry. The high electron density of ligands like 4,4'-Phosphinediylbis(N,N-dimethylaniline) can enhance the reactivity of metal catalysts, potentially leading to higher turnover numbers and the ability to use less reactive starting materials. psu.edu

The potential of this compound as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, warrants investigation. sigmaaldrich.com Furthermore, the field of energy applications, particularly in the context of artificial photosynthesis and the production of solar fuels, often utilizes sophisticated catalyst systems. While direct applications of this specific phosphine are unknown, the broader class of phosphine ligands has been explored for these purposes.

Future research should focus on synthesizing and testing palladium and other transition metal complexes of 4,4'-Phosphinediylbis(N,N-dimethylaniline) in a variety of catalytic transformations. The performance of these catalysts could be compared with existing systems to identify potential advantages. Exploring the electrochemical properties of these complexes could also provide insights into their suitability for redox-based catalytic cycles relevant to energy conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.